N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
CAS No.:
Cat. No.: VC15074105
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O2 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-2-pyridin-2-ylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O2/c1-24-12-6-11-21-19(23)15-13-18(17-9-4-5-10-20-17)22-16-8-3-2-7-14(15)16/h2-5,7-10,13H,6,11-12H2,1H3,(H,21,23) |
| Standard InChI Key | FBLADKIOVYWVMV-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3 |
Introduction
N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. It features a quinoline core substituted with a pyridine ring and a methoxypropyl side chain, contributing to its structural complexity and potential biological activity. The presence of the carboxamide functional group enhances its solubility and reactivity, making it a candidate for various medicinal applications.
Biological Activities and Potential Applications
Research indicates that N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide exhibits significant biological activities, particularly as an inhibitor of specific protein kinases. These kinases play critical roles in cellular signaling pathways related to cancer cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.
Table 1: Biological Activities and Potential Applications
| Biological Activity | Potential Application | Mechanism |
|---|---|---|
| Inhibition of Protein Kinases | Oncology | Disruption of cell proliferation pathways |
| Induction of Apoptosis | Cancer Treatment | Activation of cell death mechanisms |
Synthesis and Chemical Modifications
The synthesis of N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. These synthetic routes highlight the complexity and multi-step nature required to produce this compound effectively. Chemical modifications, such as altering the substituents on the quinoline core or the pyridine ring, can enhance its biological activity and specificity.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-methoxypropyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, each exhibiting unique properties and activities. For example:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-chloro-N-(1-methyl-1H-pyrazol-4-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Contains a quinoline core with a different substituent | Exhibits potent kinase inhibition |
| 8-chloro-N-(3-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide | Shares the quinoline framework but differs in substituents | Potential antimicrobial properties |
| 5-amino-N-(3-methoxyphenyl)-2-pyridinecarboxamide | Similar core structure but lacks a quinoline ring | Investigated for anti-inflammatory effects |
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